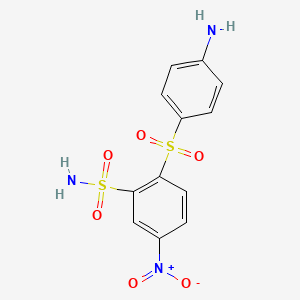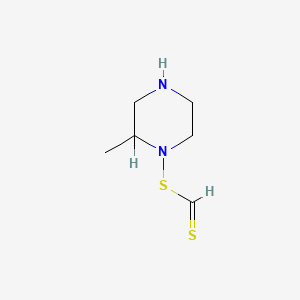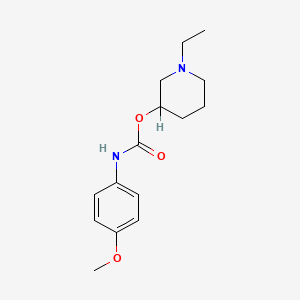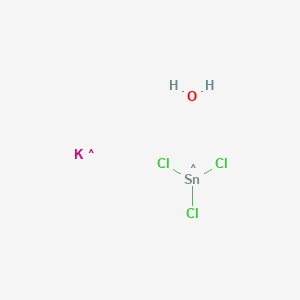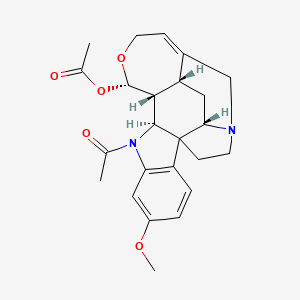
Condensamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Condensamine is a liquid, volatile alkaline amine that neutralizes acid contaminants in condensate and feed water systems, thereby preventing acid corrosion of system components. The most common cause of acid corrosion in these systems is the presence of dissolved carbon dioxide (CO₂) in the water, which evaporates and forms carbonic acid .
Méthodes De Préparation
Condensamine is typically synthesized through a series of chemical reactions involving the condensation of amines with other reactive compounds. The preparation methods can vary, but they generally involve the following steps:
Condensation Reaction: Amines react with aldehydes or ketones to form imines or enamines.
Hydrogenation: The imines or enamines are then hydrogenated to form the desired amine compound.
Purification: The resulting product is purified through distillation or crystallization to obtain high-purity this compound.
Industrial production methods often involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Condensamine undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form salts and water.
Oxidation: Can be oxidized to form corresponding oxides or other oxidation products.
Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and halides (e.g., methyl iodide). Major products formed from these reactions include salts, oxides, and substituted amines .
Applications De Recherche Scientifique
Condensamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Condensamine involves its ability to neutralize acidic contaminants in water systems. It reacts with carbonic acid (formed from dissolved CO₂) to form a neutral salt and water, thereby preventing acid corrosion. The molecular targets include the acidic components in the water, and the pathways involved are primarily neutralization reactions .
Comparaison Avec Des Composés Similaires
Condensamine is unique compared to other similar compounds due to its high volatility and effectiveness in neutralizing acids in condensate systems. Similar compounds include:
Morpholine: Another volatile amine used in water treatment, but less effective in neutralizing acids.
Cyclohexylamine: Similar in function but has a lower boiling point and is less volatile.
Diethylaminoethanol: Used in similar applications but has different chemical properties and reactivity.
This compound stands out due to its higher volatility, making it more effective in reaching all parts of the condensate system and providing comprehensive protection against acid corrosion.
Propriétés
Numéro CAS |
36536-63-7 |
|---|---|
Formule moléculaire |
C24H28N2O5 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[(12S,13R,14S,19R,21S)-11-acetyl-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate |
InChI |
InChI=1S/C24H28N2O5/c1-13(27)26-19-10-16(29-3)4-5-18(19)24-7-8-25-12-15-6-9-30-23(31-14(2)28)21(22(24)26)17(15)11-20(24)25/h4-6,10,17,20-23H,7-9,11-12H2,1-3H3/t17-,20-,21+,22-,23-,24?/m0/s1 |
Clé InChI |
COYAPIDJCSAGJF-MRORPXPDSA-N |
SMILES isomérique |
CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5C2(CCN5CC4=CCO[C@H]3OC(=O)C)C6=C1C=C(C=C6)OC |
SMILES canonique |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3OC(=O)C)C6=C1C=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)
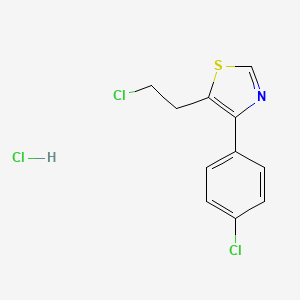
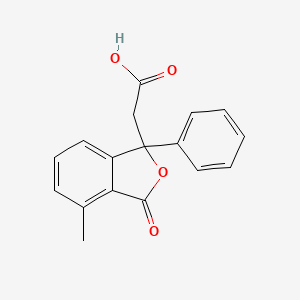
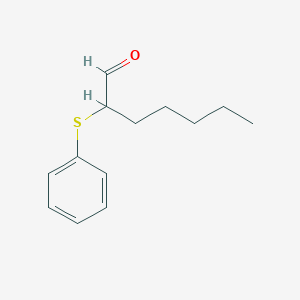
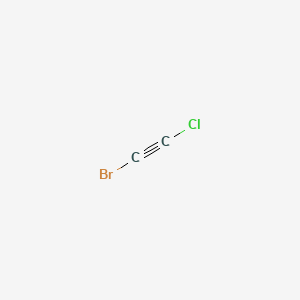
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)
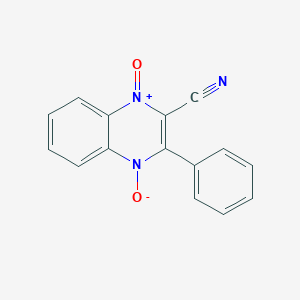

![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)
